molecular formula C18H21ClN2O2 B10993473 N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10993473
M. Wt: 332.8 g/mol
InChI Key: NFZMPGOLFOLUJR-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]acetamide is a synthetic compound that belongs to the class of acetamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the chlorophenyl intermediate.

    Formation of the Pyrrole Ring: The intermediate is then reacted with pyrrole under acidic conditions to form the pyrrole ring.

    Formation of the Oxane Ring: The final step involves the cyclization of the intermediate with an appropriate diol to form the oxane ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-2-[4-(1H-indol-1-yl)oxan-4-yl]acetamide
  • N-[(3-chlorophenyl)methyl]-2-[4-(1H-imidazol-1-yl)oxan-4-yl]acetamide

Uniqueness

N-[(3-chlorophenyl)methyl]-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C18H21ClN2O2/c19-16-5-3-4-15(12-16)14-20-17(22)13-18(6-10-23-11-7-18)21-8-1-2-9-21/h1-5,8-9,12H,6-7,10-11,13-14H2,(H,20,22)

InChI Key

NFZMPGOLFOLUJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCC2=CC(=CC=C2)Cl)N3C=CC=C3

Origin of Product

United States

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